molecular formula C11H14N6O4 B1201774 5'-N-methylcarboxamidoadenosine CAS No. 35788-27-3

5'-N-methylcarboxamidoadenosine

Numéro de catalogue: B1201774
Numéro CAS: 35788-27-3
Poids moléculaire: 294.27 g/mol
Clé InChI: PLYRYAHDNXANEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5'-N-methylcarboxamidoadenosine (MECA) is a potent adenosine receptor agonist that serves as a key pharmacological tool and reference compound in cardiovascular and metabolic research . This 5'-carboxamide derivative of adenosine has been shown to inhibit ADP-induced aggregation in human platelets, highlighting its activity at stimulatory (Ra) adenosine receptors . In studies on rat fat cells, MECA also demonstrates potent antilipolytic effects through inhibitory (Ri) adenosine receptors, though with a distinct receptor selectivity profile compared to other analogues like NECA . The 5'-N-methylcarboxamido moiety is a recognized structural feature in the development of potent and selective A3 adenosine receptor agonists, a class of compounds investigated for triggering cardioprotective mechanisms similar to ischemic preconditioning . Research into compounds sharing this core structure has revealed their potential to protect against myocardial ischemia/reperfusion injury by activating A3 adenosine receptors and inhibiting mitochondrial permeability transition pore opening . This compound is supplied for research applications only and is strictly not intended for any human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

35788-27-3

Formule moléculaire

C11H14N6O4

Poids moléculaire

294.27 g/mol

Nom IUPAC

5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15)

Clé InChI

PLYRYAHDNXANEG-UHFFFAOYSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES isomérique

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES canonique

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonymes

5'-N-methylcarboxamideadenosine
MECA

Origine du produit

United States

Pharmacological Characterization and Receptor Interactions

Adenosine (B11128) Receptor Subtypes and 5'-N-Methylcarboxamidoadenosine Affinity and Selectivity

The interaction of this compound with adenosine receptors is characterized by its binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and its selectivity for one receptor subtype over others. These parameters are crucial in determining the compound's potential physiological effects.

Adenosine A1 Receptor Interaction Studies

Studies have shown that MECADO and its derivatives exhibit significant affinity for the adenosine A1 receptor. For instance, the radiolabeled analog, [¹²⁵I]AB-MECA ([¹²⁵I]4-aminobenzyl-5'N-methylcarboxamidoadenosine), demonstrates high-affinity binding to A1 receptors in rat brain tissue. nih.gov In fact, the distribution of [¹²⁵I]AB-MECA binding in the brain closely mirrors the known distribution of A1 receptors, with high concentrations in the cerebellum, hippocampus, and thalamus. nih.gov Competition studies have confirmed that the majority of [¹²⁵I]AB-MECA binding in the brain is attributable to its interaction with A1 receptors. nih.gov Further research has established a Kd value of 3.42 ± 0.43 nM for the binding of ¹²⁵I-AB-MECA to the rat A1AR expressed in COS-7 cells. nih.gov

Adenosine A2A Receptor Interaction Studies

While MECADO derivatives primarily target A1 and A3 receptors, they also interact with the A2A receptor subtype. In the presence of a selective A1 receptor blocker, residual binding of [¹²⁵I]AB-MECA to A2A receptors has been observed in the striatum, a brain region with a high density of A2A receptors. nih.gov The affinity of ¹²⁵I-AB-MECA for the canine A2aAR expressed in COS-7 cells was determined to be lower than for the A1 receptor, with a Kd value of 25.1 ± 12.6 nM. nih.gov

Adenosine A2B Receptor Interaction Studies

The interaction of MECADO with the A2B adenosine receptor is less extensively characterized compared to A1 and A2A receptors. The A2B receptor is known to be stimulated by adenosine and its analogs, leading to an increase in adenylyl cyclase activity. wikipedia.org While specific binding data for MECADO at the A2B receptor is not as readily available, the related compound 5'-(N-ethylcarboxamido)adenosine (NECA) is known to be a potent agonist at this receptor subtype, suggesting that modifications at the 5'-position of adenosine can influence A2B receptor activity. nih.gov

Adenosine A3 Receptor Interaction Studies

This compound and its analogs are particularly noted for their high affinity and selectivity for the adenosine A3 receptor. nih.gov The radiolabeled derivative, [¹²⁵I]AB-MECA, has been characterized as a high-affinity radioligand for the rat A3 receptor. nih.govnih.gov Binding studies using membranes from Chinese hamster ovary (CHO) cells expressing the rat A3 receptor and from the rat mast cell line RBL-2H3 showed Kd values for ¹²⁵I-AB-MECA of 1.48 ± 0.33 nM and 3.61 ± 0.30 nM, respectively. nih.gov The parent compound, AB-MECA, is a potent A3 receptor agonist. nih.gov The selectivity of MECADO analogs for the A3 receptor is influenced by substituents at the 5'-uronamide position, with the N-methyl group favoring A3 selectivity. nih.gov For example, 5'-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37-56 times more selective for A3 receptors. nih.gov

Binding Affinity of MECADO Analogs at Adenosine Receptors

CompoundReceptor SubtypeCell Line/TissueBinding Affinity (Ki/Kd)
[¹²⁵I]AB-MECARat A1COS-7 cells3.42 ± 0.43 nM (Kd) nih.gov
[¹²⁵I]AB-MECACanine A2ACOS-7 cells25.1 ± 12.6 nM (Kd) nih.gov
¹²⁵I-AB-MECARat A3CHO cells1.48 ± 0.33 nM (Kd) nih.gov
¹²⁵I-AB-MECARat A3RBL-2H3 cells3.61 ± 0.30 nM (Kd) nih.gov
5'-N-Methyl-N6-(3-iodobenzyl)adenosineRat A3Rat brain1.1 nM (Ki) nih.gov

Agonist and Antagonist Functional Profiles

This compound and its derivatives predominantly act as agonists at adenosine receptors. Agonist binding to these G protein-coupled receptors initiates a conformational change that leads to the activation of intracellular signaling pathways.

For instance, at the A3 adenosine receptor, the parent compound of the radioligand, AB-MECA, dose-dependently inhibits forskolin-stimulated adenylyl cyclase activity in CHO cell membranes expressing the A3 receptor. nih.gov This is a characteristic functional response for agonists of Gi-coupled receptors like the A3 receptor. nih.gov Similarly, NECA, a closely related analog, is a non-selective adenosine receptor agonist. medchemexpress.com The agonist activity of MECADO analogs at other receptor subtypes, such as A1 and A2A, is also well-documented, leading to various physiological responses. nih.govnih.gov

While the primary role of MECADO and its analogs is that of an agonist, the development of adenosine receptor antagonists is also a significant area of research. cancer.gov However, the focus of research on MECADO derivatives has been overwhelmingly on their agonist properties.

Structure-Activity Relationships (SAR) of this compound Analogs

The structure-activity relationship (SAR) of this compound analogs provides valuable insights into the chemical features required for potent and selective interaction with adenosine receptor subtypes.

Modifications at the 5'-position of the adenosine molecule have a profound impact on receptor affinity and selectivity. The 5'-uronamide substituent is a key determinant of A3 receptor selectivity. The order of A3 selectivity for 5'-uronamide substituents is N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. nih.gov This highlights the importance of the N-methyl group in MECADO for its A3 receptor preference. Further studies on 5'-N-substituted-carboxamidoadenosine derivatives have revealed a hydrophobic binding pocket near this group. nih.gov

Substitutions at the N6-position of the adenine (B156593) ring also play a crucial role in modulating receptor affinity. The introduction of a benzyl (B1604629) group at the N6-position, in combination with the 5'-N-methylcarboxamido modification, enhances A3 receptor selectivity. nih.gov For example, 5'-(N-Methylcarboxamido)-N6-benzyladenosine demonstrates significantly higher selectivity for A3 receptors. nih.gov Further substitutions on the benzyl ring can fine-tune potency. For instance, 5'-N-Methyl-N6-(3-iodobenzyl)adenosine displays a very high affinity for A3 receptors with a Ki value of 1.1 nM and a 50-fold selectivity over A1 and A2a receptors. nih.gov

The ribose moiety of the adenosine scaffold is also critical for receptor interaction. Certain modifications to the ribose, such as the (N)-methanocarba substitution, can enhance A3 receptor affinity, while others can reduce it. mdpi.com

Modifications at the N6 Position and Receptor Selectivity

The N6 position of the adenine ring is a critical determinant of receptor selectivity for adenosine receptor agonists. The introduction of various substituents at this position can dramatically alter the compound's affinity for the different adenosine receptor subtypes.

N6-methyladenosine (m6A) is a widespread internal RNA modification in eukaryotes that influences numerous biological processes. nih.gov In the context of adenosine receptor ligands, substitution at the N6 position is a key strategy for modulating receptor selectivity. For instance, the development of bitopic agonists, which consist of an adenosine pharmacophore linked to an allosteric moiety, has been explored to achieve biased signaling at the A1 adenosine receptor (A1AR). nih.gov These biased agonists aim to selectively activate cardioprotective signaling pathways while avoiding adverse effects like bradycardia. nih.gov

A comparative analysis of N6-substituted adenosine analogs reveals the significant impact of the N6-substituent on receptor interaction. For example, N6-cyclopentyladenosine (CPA) and its 2-chloro derivative, 2-chloro-N6-cyclopentyladenosine (CCPA), are potent A1AR agonists. nih.gov However, studies on Chinese hamster ovary (CHO) cells expressing the human A3 adenosine receptor have shown that while CPA can induce phosphoinositide turnover and inhibit cyclic AMP production, CCPA acts as a moderately potent antagonist at this receptor subtype. nih.gov This highlights how a seemingly minor modification (the addition of a chlorine atom at the 2-position in conjunction with the N6-cyclopentyl group) can switch a compound from an agonist to an antagonist at a specific receptor subtype.

Furthermore, the nature of the N6-substituent is crucial for A3AR agonism. The A3 receptor agonist N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) has been shown to be cardioprotective by inhibiting the mitochondrial permeability transition pore opening. nih.gov The N6-(3-iodobenzyl) group in IB-MECA is a key feature for its high affinity and agonist activity at the A3 receptor.

The following table summarizes the effects of different N6 modifications on adenosine receptor selectivity:

CompoundN6-SubstituentPrimary Receptor Target(s)Functional Activity
This compound (MECA) -HA1, A3Agonist
N6-cyclopentyladenosine (CPA) CyclopentylA1Agonist
2-chloro-N6-cyclopentyladenosine (CCPA) CyclopentylA1 (agonist), A3 (antagonist)Mixed
N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) 3-iodobenzylA3Agonist

Modifications at the 5'-Position and Receptor Binding

Modifications at the 5'-position of the ribose moiety of adenosine analogs also play a pivotal role in determining their affinity for adenosine receptors. The 5'-N-methylcarboxamido group of MECA is a key structural feature that contributes to its pharmacological profile.

The introduction of a carboxamide function at the 5'-position was a significant development in adenosine receptor research. 5'-N-ethylcarboxamidoadenosine (NECA) was one of the first 5'-modified analogs to demonstrate high affinity for the platelet adenosine receptor. nih.gov It proved to be a more potent inhibitor of human platelet aggregation than adenosine itself. nih.gov NECA is considered a non-selective adenosine receptor agonist, acting on A1, A2A, and A3 receptors. revvity.comselleckchem.com It is also a potent vasodilator. nih.govrevvity.com

The length of the alkyl chain on the 5'-carboxamide can influence activity. While MECA contains a methyl group, NECA possesses an ethyl group. This seemingly small difference can impact the interaction with the receptor binding pocket. The agonist ligand [125I]AB-MECA ([125I]4-aminobenzyl-5'N-methylcarboxamidoadenosine) has been shown to have high affinity for recombinant A1 and A3 receptors. nih.gov This radioligand is a valuable tool for studying the distribution and characteristics of these receptor subtypes. nih.gov

The table below illustrates the impact of 5'-position modifications on receptor binding:

Compound5'-ModificationReceptor Affinity Profile
This compound (MECA) N-methylcarboxamideHigh affinity for A1 and A3 receptors
5'-N-ethylcarboxamidoadenosine (NECA) N-ethylcarboxamideNon-selective agonist for A1, A2A, and A3 receptors
[125I]AB-MECA 4-aminobenzyl-5'N-methylcarboxamidoadenosineHigh affinity for A1 and A3 receptors

Halogenation Effects on Adenosine Receptor Subtype Specificity

The introduction of halogen atoms, such as chlorine or iodine, onto the purine (B94841) ring of adenosine analogs is a common strategy to enhance affinity and modulate selectivity for specific adenosine receptor subtypes.

The addition of a chlorine atom at the 2-position of the adenine ring, in combination with an N6-substituent, can significantly enhance A3 receptor selectivity. A prominent example is 2-chloro-N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine (Cl-IB-MECA). nih.gov This compound is a potent and selective agonist for the A3 adenosine receptor and has been instrumental in studying the physiological roles of this receptor subtype. nih.govnih.gov For instance, Cl-IB-MECA has been shown to protect against myocardial ischemia/reperfusion injury in mice primarily through the activation of the A3AR. nih.gov

The position and nature of the halogen can have distinct effects. Systematic studies on A2B adenosine receptor antagonists have shown that monohalogenation at position 8 of a tricyclic scaffold resulted in potent ligands regardless of the halogen used, while halogenation at position 7 led to a decrease in affinity that was dependent on the size of the halogen. acs.orgnih.gov These findings underscore the importance of the specific location of halogen substitution in determining the pharmacodynamic profile of adenosine receptor ligands. acs.orgnih.gov

The following table demonstrates the influence of halogenation on receptor specificity:

CompoundHalogenationPrimary Receptor TargetEffect on Specificity
IB-MECA N6-(3-iodo benzyl)A3Enhances A3 affinity and agonism
Cl-IB-MECA 2-chloro , N6-(3-iodo benzyl)A3Greatly increases A3 selectivity and potency
CCPA 2-chloro , N6-cyclopentylA1 (agonist), A3 (antagonist)Creates mixed A1 agonist/A3 antagonist profile

Homologation and Pharmacological Profiles

Homologation, the process of increasing the length of a carbon chain by a constant unit (e.g., a methylene (B1212753) group), at the 5'-carboxamide position of adenosine analogs can lead to significant changes in their pharmacological profiles.

The transition from this compound (MECA) to 5'-N-ethylcarboxamidoadenosine (NECA) is a prime example of homologation. NECA is a well-established non-selective adenosine receptor agonist with potent vasodilatory and anti-platelet aggregation effects. nih.govnih.govmedchemexpress.com Studies have shown that NECA induces vasodilation in the pulmonary circulation via A2-adenosine receptor activation, and prolonged exposure can lead to desensitization of the A2B receptor. nih.gov

The pharmacological effects of NECA are mediated through its interaction with multiple adenosine receptor subtypes. It has been demonstrated to inhibit human platelet aggregation more powerfully than adenosine and to cause dose-dependent increases in platelet cyclic AMP levels. nih.gov The stereospecificity of this interaction is highlighted by the fact that the L-enantiomer of NECA is inactive. nih.gov

The data suggests that increasing the alkyl chain length from methyl to ethyl at the 5'-carboxamide position results in a compound with a broader, non-selective agonist profile at adenosine receptors.

Allosteric Modulation Studies

Allosteric modulators offer a different approach to influencing receptor function compared to traditional orthosteric ligands. nih.gov These molecules bind to a site on the receptor that is distinct from the primary agonist/antagonist binding site, and can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of the endogenous agonist. nih.gov

Research in this area has led to the identification of allosteric enhancers for the A1 and A3 adenosine receptors. nih.govnih.gov For the A3 receptor, certain 3-(2-pyridinyl)isoquinoline derivatives have been found to significantly enhance the effects of the reference A3 agonist, Cl-IB-MECA. nih.gov One such compound, 4-methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455), has been identified as a selective enhancer for the agonist-occupied state of the A3 receptor. nih.gov

Interestingly, some compounds can exhibit both orthosteric and allosteric properties. Amiloride and its analogs have been identified as allosteric inhibitors at A1, A2A, and A3 adenosine receptors. nih.gov These findings open up new avenues for the development of novel therapeutics that can "fine-tune" adenosine receptor signaling. nih.gov

Species-Dependent Receptor Affinity and Selectivity Considerations

A critical aspect of the pharmacological characterization of adenosine receptor ligands is the significant variation in affinity and selectivity observed across different species. nih.gov This is particularly pronounced for the A3 adenosine receptor, where the amino acid sequence identity between human and rodent homologs is only about 73%. nih.gov

These genetic differences translate into substantial pharmacological disparities. For instance, many xanthine (B1682287) derivatives, such as caffeine, are weak antagonists at human adenosine receptors but are largely inactive at rat and mouse A3 receptors. nih.gov This has important implications for the translation of preclinical data from animal models to human clinical trials.

The radioligand [125I]AB-MECA has been used to study adenosine receptors in rat brain. nih.gov While it has high affinity for recombinant A1 and A3 receptors, in rat brain tissue, it primarily labels A1 and, to a lesser extent, A2A receptors, with very low levels of A3 receptor binding detected. nih.gov This underscores the low density of A3 receptors in the rat brain and the challenges in characterizing this subtype in this species using certain ligands. nih.gov

These species-dependent differences highlight the necessity of evaluating the pharmacological profile of compounds like this compound and its derivatives in the specific species being studied to ensure the relevance of the findings.

Compound/Ligand ClassObservation in HumansObservation in Rodents (Rat/Mouse)
Xanthines (e.g., caffeine) Weak antagonists at all AR subtypesInactive at A3AR
[125I]AB-MECA High affinity for recombinant A1 and A3 receptorsPrimarily labels A1 and A2A receptors in brain; low A3 binding
MRS1220 (A3 Antagonist) High affinity (0.6 nM)Very low affinity (30 µM)

Biological Effects and Preclinical Investigations in Animal Models

Cardiovascular System Modulations in Animal Models

The compound 5'-N-methylcarboxamidoadenosine (MICA), a synthetic adenosine (B11128) receptor agonist, has been the subject of numerous preclinical studies to elucidate its effects on the cardiovascular system. These investigations, primarily conducted in rodent and other animal models, have provided crucial insights into its potential as a cardioprotective and vasculoprotective agent.

Myocardial Ischemia-Reperfusion Injury Mitigation

Myocardial ischemia-reperfusion (I/R) injury is a critical concern in the treatment of heart attacks, where the restoration of blood flow can paradoxically exacerbate tissue damage. Research in animal models has shown that adenosine analogues can mitigate this injury.

A study on a closely related derivative, N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA), demonstrated significant cardioprotection at the time of reperfusion in isolated rat hearts. nih.gov This protection was attributed to the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death pathways activated during reperfusion. nih.gov The effect was mediated through the A3 adenosine receptor and involved the inactivation of glycogen (B147801) synthase kinase 3 beta (GSK-3β). nih.gov

Similarly, the non-selective adenosine receptor agonist 5′-(N-ethylcarboxamido)adenosine (NECA), which shares structural similarities with MICA, has been shown to attenuate myocardial I/R injury in a type 2 diabetic rat model. researchgate.netsemanticscholar.org Treatment with NECA improved left ventricular function, reduced infarct size, and decreased myocardial apoptosis. researchgate.netsemanticscholar.org These protective effects were linked to the activation of the A2A adenosine receptor and subsequent signaling pathways. researchgate.netsemanticscholar.org While these studies were not conducted with MICA directly, the findings on these closely related compounds strongly suggest a similar potential for MICA in mitigating I/R injury through adenosine receptor agonism.

Compound Animal Model Key Findings Reference
N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA)Isolated rat heartsReduced infarct size at reperfusion by inhibiting mPTP opening via GSK-3β inactivation. nih.gov
5′-(N-ethylcarboxamido)adenosine (NECA)Type 2 diabetic ratsAttenuated myocardial I/R injury, improved left ventricular function, limited infarct size, and reduced myocardial apoptosis. researchgate.netsemanticscholar.org

Coronary Blood Flow Regulation

The regulation of coronary blood flow is essential for matching myocardial oxygen supply with demand. Adenosine is a well-known endogenous regulator of coronary vasodilation. Studies utilizing intracoronary infusions of adenosine in anesthetized dogs have demonstrated its potent vasodilator effects. nih.gov While direct studies on the effect of this compound on coronary blood flow are limited, the established role of adenosine and its analogs in promoting vasodilation suggests that MICA would likely increase coronary blood flow. The mechanism is expected to involve the activation of adenosine receptors on coronary vascular smooth muscle cells, leading to relaxation and an increase in vessel diameter. The regulation of coronary blood flow is a complex process involving metabolic, myogenic, and neural factors. nih.govescardio.org

Heart Rate and Blood Pressure Dynamics

Investigations into the central effects of adenosine analogs have revealed their significant impact on heart rate and blood pressure. In studies where adenosine analogs such as 5′-(N-ethylcarboxamido)adenosine (NECA) were injected into the lateral cerebral ventricle of mice and rats, dose-dependent reductions in both blood pressure and heart rate were observed. nih.govnih.gov These effects were antagonized by caffeine, a known adenosine receptor antagonist, confirming the involvement of central adenosine receptors in cardiovascular control. nih.govnih.gov NECA exhibited high potency in reducing mean arterial blood pressure. nih.gov These findings indicate that adenosine analogs, likely including MICA, can modulate cardiovascular function by acting on the central nervous system.

Compound Animal Model Effect on Blood Pressure Effect on Heart Rate Reference
5′-(N-ethylcarboxamido)adenosine (NECA)Mice, RatsDose-dependent reductionDose-dependent reduction nih.govnih.gov

Anti-Arrhythmic Effects in Myocardial Models

Cardiac arrhythmias, or irregular heartbeats, are a major cause of cardiovascular morbidity and mortality. Adenosine itself is used clinically to terminate certain types of supraventricular tachycardias. nih.gov The anti-arrhythmic properties of adenosine and its analogs are attributed to their ability to modulate the electrical activity of cardiac cells. While specific studies on the anti-arrhythmic effects of this compound are not extensively documented, the general mechanism of action of adenosine receptor agonists suggests a potential for anti-arrhythmic activity. Various animal models are utilized to study arrhythmias and the efficacy of anti-arrhythmic drugs. nih.gov

Vascular Smooth Muscle Cell Proliferation Inhibition

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis and restenosis after angioplasty. The second messenger cyclic adenosine monophosphate (cAMP), which is closely linked to adenosine signaling, plays a crucial role in maintaining VSMCs in a quiescent state. mdpi.com Studies have shown that adenosine and its stable analogues potently inhibit the proliferation of VSMCs induced by mitogens. mdpi.com The anti-proliferative effect is mediated through the activation of adenosine receptors, leading to an increase in intracellular cAMP levels. mdpi.commdpi.com This, in turn, inhibits cell cycle progression. mdpi.com Therefore, it is highly probable that this compound, as an adenosine agonist, would inhibit the proliferation of vascular smooth muscle cells, a critical factor in vaso-occlusive diseases. mdpi.com

Cardiac Fibroblast Growth Modulation

Cardiac fibroblasts play a critical role in the structural remodeling of the heart, particularly in response to injury, such as after a myocardial infarction. nih.gov Excessive proliferation of cardiac fibroblasts can lead to fibrosis and impaired cardiac function. Research has demonstrated that the endogenous cAMP-adenosine pathway is involved in regulating the growth of cardiac fibroblasts. sigmaaldrich.comnih.gov This suggests that adenosine receptor agonists like this compound could modulate the growth of these cells, potentially influencing the fibrotic response in the heart.

Central Nervous System (CNS) Investigations in Animal Models

The actions of this compound and its derivatives within the central nervous system are complex, owing to their interaction with multiple adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) that are widely distributed throughout the brain.

Adenosine is a critical modulator of neuronal activity and neurotransmitter release, and its effects are mediated through cell surface receptors. The analog 5'-N-ethylcarboxamidoadenosine (NECA), which is structurally very similar to this compound, has been shown to have a biphasic effect on serotonin (B10506) release in the rat nucleus tractus solitarius (NTS). medchemexpress.com Short-term exposure (5 minutes) to NECA augmented the release of serotonin, an effect blocked by an A₂ₐ receptor antagonist. medchemexpress.com In contrast, longer exposure (20 minutes) inhibited serotonin release, an action associated with A₁ receptor activation. medchemexpress.com This dual action highlights the complex interplay between different adenosine receptor subtypes in modulating the release of key neurotransmitters.

Studies using a radiolabeled analog, [¹²⁵I]4-aminobenzyl-5'-N-methylcarboxamidoadenosine, confirmed that it primarily binds to A₁ and A₂ₐ adenosine receptors in the rat brain, with high concentrations found in the hippocampus, cerebellum, and striatum. nih.gov Activation of A₃ receptors has also been shown to indirectly influence neurotransmission by desensitizing A₁ receptors, which are responsible for inhibiting the release of excitatory neurotransmitters. alzdiscovery.org

Table 1: Effect of NECA on Serotonin Release in Rat NTS Slices
CompoundDuration of ExposureEffect on Serotonin ReleaseMediating Receptor
NECA5 minutesAugmented ReleaseAdenosine A₂ₐ
NECA20 minutesInhibited ReleaseAdenosine A₁

The role of this compound analogs in neurodegenerative diseases is an emerging area of research, with evidence pointing towards a neuroprotective function primarily through the A₃ adenosine receptor (A₃AR). A₃AR agonists are proposed to be neuroprotective by regulating the phenotype of activated microglia, the resident immune cells of the brain whose chronic activation is a hallmark of diseases like Alzheimer's and Parkinson's. nih.gov

In a rat model of subarachnoid hemorrhage, an age-related condition involving brain injury, the A₃R agonist Cl-IB-MECA was found to alleviate neuroinflammation and reduce neuronal apoptosis. aging-us.com The treatment significantly decreased the expression of pro-inflammatory cytokines (IL-1β and TNF-α) and increased the levels of anti-inflammatory cytokines (IL-4 and IL-10). aging-us.com Furthermore, chronic administration of the A₃ agonist IB-MECA was shown to be cerebroprotective in a gerbil model of global ischemia, a condition that shares pathological pathways with neurodegenerative disorders. nih.gov These findings suggest that A₃R activation can mitigate the inflammatory damage that contributes to neuronal death in various neurodegenerative conditions. nih.govaging-us.com

While adenosine is generally considered an endogenous anticonvulsant, the effects of specific adenosine receptor agonists can be complex and context-dependent. mdpi.com Research on the highly selective A₃ receptor agonist 2-Cl-IB-MECA in immature rat hippocampal slices revealed a surprising pro-convulsant effect. nih.gov In an in vitro model using the GABAₐ receptor antagonist bicuculline (B1666979) to induce epileptiform activity, 2-Cl-IB-MECA consistently produced excitatory effects and facilitated epileptiform discharges. nih.govsigmaaldrich.com These effects were blocked by an A₃ receptor antagonist, confirming the receptor's involvement. nih.gov

This study suggests that during conditions that elevate endogenous adenosine, such as seizures or hypoxia, the activation of A₃ receptors in the immature brain could paradoxically facilitate excitation, potentially counteracting the neuroprotective and inhibitory effects of A₁ receptor activation. nih.gov This highlights the intricate balance of adenosine receptor signaling in seizure modulation and suggests that the developmental stage of the brain is a critical factor.

Adenosine agonists are known to exert significant behavioral effects in animal models, most notably a depression of locomotor activity. Studies on the closely related compound 5'-N-ethylcarboxamidoadenosine (NECA) demonstrated a potent, dose-dependent depression of locomotor activity in mice. nih.gov This effect is consistent with the general role of adenosine in promoting sleep and reducing arousal. Research has also shown that different inbred mouse strains can have varying sensitivity to the locomotor-depressing effects of NECA, suggesting a genetic basis for responsiveness to adenosine agonists. nih.gov

Anti-Proliferative and Anti-Inflammatory Actions in Preclinical Models

Beyond the central nervous system, analogs of this compound, particularly A₃AR agonists, have demonstrated significant anti-proliferative and anti-inflammatory activities in various preclinical models.

The A₃ adenosine receptor is often highly expressed in tumor and inflammatory cells compared to normal tissues, making it a promising therapeutic target. nih.gov The A₃AR agonists IB-MECA (Piclidenoson) and 2-Cl-IB-MECA (Namodenoson) have been shown to inhibit the proliferation and induce apoptosis (programmed cell death) in a variety of human cancer cell lines. alzdiscovery.orgnih.gov

Studies have documented these anti-proliferative effects in pancreatic, liver, ovarian, melanoma, and leukemia cell lines. nih.govnih.gov For instance, IB-MECA demonstrated anti-proliferative activity in human ovarian cancer cell lines (OVCAR-3 and Caov-4) with IC₅₀ values of 32.14 μM and 45.37 μM, respectively. aging-us.com The mechanism involves the induction of apoptosis through the mitochondrial signaling pathway. aging-us.com

Table 2: Anti-Proliferative Activity of IB-MECA in Human Ovarian Cancer Cells
Cell LineCompoundIC₅₀ Value
OVCAR-3IB-MECA32.14 μM
Caov-4IB-MECA45.37 μM

A key mechanism underlying the therapeutic potential of this compound analogs is their ability to modulate the production of inflammatory cytokines. Activation of the A₃AR by agonists like IB-MECA and Cl-IB-MECA exerts a robust anti-inflammatory effect by inhibiting the expression and release of pro-inflammatory cytokines while promoting anti-inflammatory ones. alzdiscovery.orgnih.gov

In a mouse model of neuropathic pain, IB-MECA significantly reduced plasma levels of the pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10. mdpi.com Similarly, in a rat model of adjuvant-induced arthritis, IB-MECA treatment led to the down-regulation of TNF-α in paw extracts. nih.gov Further studies in various animal models of inflammation, including colitis and lung injury, have confirmed that A₃AR agonists significantly reduce levels of IL-1, IL-6, IL-12, and TNF-α. nih.gov This modulation of the cytokine balance is believed to be central to the therapeutic effects observed in models of inflammatory and autoimmune diseases. nih.govnih.gov

Table 3: Modulation of Cytokines by A₃AR Agonists in Preclinical Models
ModelCompoundCytokineEffect
Neuropathic Pain (Mouse)IB-MECAIL-1βDecreased
Neuropathic Pain (Mouse)IB-MECATNF-αDecreased
Neuropathic Pain (Mouse)IB-MECAIL-10Increased
Adjuvant-Induced Arthritis (Rat)IB-MECATNF-αDecreased
Endotoxemic Mouse ModelIB-MECAIL-12Decreased
Endotoxemic Mouse ModelIB-MECAIFN-γDecreased
Colitis and Lung Injury (Mouse)A₃AR AgonistsIL-1, IL-6, IL-12, TNF-αDecreased

Influence on Wnt Signaling Pathway in Cancer Models

The adenosine A3 receptor (A3AR) agonist, N⁶-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine (IB-MECA), a derivative of this compound, has been shown to modulate the Wnt signaling pathway, a critical cascade in cancer development. nih.gov In melanoma cell models, activation of the A3AR by IB-MECA leads to an anti-tumor effect by intervening in the Wnt pathway's key components. nih.gov

The Wnt signaling pathway is fundamentally involved in tissue development and homeostasis, and its dysregulation is a known driver of cancer. The canonical Wnt pathway's operation hinges on the stability of β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation. When the pathway is activated, this complex dissociates, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes like c-myc and cyclin D1, which promote cell proliferation. nih.gov

Research in melanoma cells demonstrated that treatment with IB-MECA initiates a suppressive cascade. It decreases the levels of protein kinase A (PKA) and protein kinase B (PKB/Akt). This reduction in PKA and Akt activity leads to decreased phosphorylation of glycogen synthase kinase-3β (GSK-3β). With less phosphorylated (inactive) GSK-3β, the active form of the enzyme increases, enhancing the phosphorylation and subsequent degradation of β-catenin. The resulting decline in β-catenin levels causes a significant reduction in the expression of its downstream targets, c-myc and cyclin D1, ultimately inhibiting cancer cell growth. nih.gov These findings provide mechanistic evidence for the involvement of the Wnt pathway in the anti-tumor activity of A3AR agonists. nih.gov

Table 1: Effect of IB-MECA on Wnt Signaling Pathway Components in Melanoma Cells

NF-κB Signal Transduction Pathway Modulation

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, and its modulation is a key aspect of the therapeutic potential of adenosine receptor agonists. In animal models of adjuvant-induced arthritis, the A3AR agonist IB-MECA has demonstrated a potent anti-inflammatory effect by modulating this pathway. The mechanism involves the activation and subsequent downregulation of the A3 adenosine receptor, which initiates a molecular cascade that de-regulates the PI3K-NF-κB signaling pathway. This leads to a significant improvement in both clinical and pathological scores of the disease.

Apoptosis Induction in Select Preclinical Models

The induction of apoptosis, or programmed cell death, in malignant cells is a primary goal of cancer therapy. The A3AR agonist IB-MECA has been shown to effectively induce apoptosis in various cancer cell lines. In studies on human ovarian cancer cells, IB-MECA significantly reduced cell viability in a dose-dependent manner. This cytotoxic effect was linked to the induction of apoptosis, confirmed by methods such as annexin (B1180172) V-FITC staining. The mechanism of apoptosis involves the mitochondrial signaling pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3. Furthermore, IB-MECA treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.

Endocrine System Research: Pituitary Gland Studies in Animal Models

Prolactin Secretion Modulation

Research on rat anterior pituitaries has revealed that this compound (MECA) has a direct stimulatory effect on prolactin (PRL) secretion. In vitro studies showed that MECA, which preferentially activates A2 adenosine receptors, induced a dose-dependent increase in the release of PRL. This effect was abolished by an A2 adenosine receptor antagonist. The stimulatory action of MECA on prolactin secretion appears to be mediated by mechanisms involving the regulation of adenylyl cyclase and is partially dependent on substances derived from the lipoxygenase arachidonic acid pathway.

Table 2: Effect of MECA on Prolactin Secretion in Rat Pituitary

Gonadotropin Secretion Inhibition

Currently, there is a lack of specific research findings detailing the direct influence of this compound or its derivatives on the secretion of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Immunomodulatory Research in Animal Models

The immunomodulatory capabilities of this compound derivatives are significant, particularly their anti-inflammatory effects observed in animal models. As mentioned previously, the A3AR agonist IB-MECA demonstrates a powerful anti-inflammatory effect in models of adjuvant-induced arthritis. This is achieved through the activation of A3AR, which leads to the deregulation of the PI3K-NF-κB signaling pathway. The result is a marked reduction in inflammation, highlighting the compound's potential to modulate immune responses in inflammatory conditions.

Metabolic Effects in Animal Tissue/Cell Models (e.g., Lipolysis)

The compound this compound (MECA) has been investigated for its metabolic effects, particularly its influence on lipolysis in fat cells. Research has demonstrated that MECA acts as an inhibitor of lipolysis, a key metabolic process for the breakdown of fats.

In a study utilizing rat fat cells, the inhibitory effects of several 5'-carboxamide derivatives of adenosine on lipolysis were compared. nih.gov The findings indicated that MECA was a potent inhibitor of lipolysis, although less so than some other adenosine analogs. nih.gov The potency of these compounds was quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

The study revealed that MECA exhibited an IC50 of 17.9 nmol/l for the inhibition of lipolysis in rat fat cells. nih.gov This demonstrates its significant antilipolytic activity at nanomolar concentrations. The research also highlighted the structure-activity relationship among the tested adenosine derivatives, providing insights into the molecular requirements for potent antilipolytic effects. nih.gov The inhibition of lipolysis by adenosine analogs like MECA is mediated through inhibitory (Ri) adenosine receptors on the surface of fat cells. nih.gov

The antilipolytic action of adenosine analogs in adipocytes is a well-documented phenomenon, contributing to the regulation of lipid metabolism. nih.govnih.gov Studies have shown that the activation of A1 adenosine receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the signaling cascade responsible for lipolysis. nih.gov While the primary research identifies MECA's effect in rat fat cells, similar mechanisms are observed in human subcutaneous adipocytes with other adenosine analogs. nih.gov

The table below summarizes the inhibitory potency of this compound (MECA) on lipolysis in comparison to other adenosine analogs, as determined in rat fat cells. nih.gov

CompoundIC50 for Inhibition of Lipolysis (nmol/l)
(-)N6-phenylisopropyladenosine [(-)PIA]0.5
5'-N-Cyclopropylcarboxamidoadenosine (CPCA)1.1
5'-N-ethylcarboxamidoadenosine (NECA)1.3
This compound (MECA) 17.9
5'-N-carboxamidoadenosine (NCA)20.1

Data sourced from a study on the effects of several 5'-carboxamide derivatives of adenosine on adenosine receptors of rat fat cells. nih.gov

Skeletal Muscle Ischemia and Reperfusion Injury

Skeletal muscle ischemia and reperfusion (I/R) injury is a significant clinical problem that occurs when blood flow is restored to a muscle after a period of inadequate blood supply. nih.gov This process can paradoxically lead to more tissue damage than the initial ischemic event alone. nih.govnih.gov The pathophysiology of I/R injury in skeletal muscle is complex, involving a cascade of events including the depletion of cellular energy stores, production of oxygen free radicals, and an inflammatory response. nih.govnih.gov

While direct studies on the effects of this compound (MECA) in skeletal muscle I/R injury are limited, research on closely related adenosine receptor agonists provides valuable insights into the potential therapeutic role of this class of compounds. Adenosine itself plays a protective role in tissues subjected to ischemia. semanticscholar.org

Preclinical investigations have demonstrated that the activation of adenosine receptors can be protective in the context of I/R injury. semanticscholar.orgresearchgate.net For instance, a study on a closely related analog, 5'-N-ethylcarboxamidoadenosine (NECA), has shown significant protective effects in a rat model of myocardial ischemia/reperfusion injury. semanticscholar.orgresearchgate.net Given that both cardiac and skeletal muscle are striated muscles and share some physiological properties, these findings suggest a potential protective role for adenosine agonists in skeletal muscle as well.

Furthermore, research has highlighted the potential of adenosine A3 receptor agonists in mitigating skeletal muscle I/R injury. dtic.mil The protective mechanisms are thought to involve the modulation of calcium homeostasis and a reduction in the inflammatory response and protein breakdown that are characteristic of reperfusion injury. dtic.mil As MECA is known to interact with adenosine receptors, it is plausible that it could exert similar protective effects in skeletal muscle I/R injury models. nih.gov

The table below outlines key pathological events in skeletal muscle ischemia/reperfusion injury and the potential protective mechanisms of adenosine receptor agonists.

Pathological Event in Skeletal Muscle I/R InjuryPotential Protective Mechanism of Adenosine Receptor Agonists
Depletion of intracellular energy (ATP) nih.govPreservation of cellular energy metabolism
Production of oxygen free radicals nih.govAttenuation of oxidative stress
Endothelial and leukocyte activation nih.govReduction of inflammation and neutrophil infiltration
Calcium influx and overload nih.govModulation of intracellular calcium homeostasis
Cell death (apoptosis and necrosis) semanticscholar.orgInhibition of pro-apoptotic pathways

An in-depth examination of the synthetic methodologies employed in the creation of this compound and its related analogs reveals a sophisticated landscape of chemical strategies. These approaches are designed to precisely construct the core nucleoside structure and introduce specific functional groups at key positions to modulate biological activity. The synthesis is a multi-step process that requires careful control over chemical reactions and stereochemistry to achieve the desired molecular architecture and pharmacological profile.

Advanced Research Methodologies and Analytical Techniques

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone in characterizing the affinity and selectivity of compounds for their receptors. In the context of MECA, these assays have been instrumental in defining its binding profile at various adenosine (B11128) receptor (AR) subtypes. A key development in this area was the characterization of ¹²⁵I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine (¹²⁵I-AB-MECA) as a high-affinity radioligand specifically for the rat A₃ adenosine receptor. nih.govnih.gov

Studies using membranes from Chinese hamster ovary (CHO) cells engineered to express the rat A₃AR, as well as the rat mast cell line RBL-2H3, have demonstrated the high affinity of ¹²⁵I-AB-MECA. nih.govnih.gov In CHO-A₃AR cell membranes, the dissociation constant (Kd) for ¹²⁵I-AB-MECA was determined to be 1.48 ± 0.33 nM, while in RBL-2H3 cells, the Kd was 3.61 ± 0.30 nM. nih.gov These assays also revealed the density of A₃AR expression in these cell lines, with the A₃AR-CHO cells showing approximately 3.06 ± 0.21 pmol/mg of protein and RBL-2H3 cells expressing about 1.02 ± 0.13 pmol/mg. nih.gov

Competition binding assays using ¹²⁵I-AB-MECA have further refined our understanding of the A₃AR's pharmacology. These experiments have shown a specific potency order for various adenosine receptor agonists, which helps to characterize the receptor subtype. nih.gov For instance, in the A₃AR-CHO cell line, the order of potency was found to be cyclohexyl-5'-N-ethylcarboxamidoadenosine (cyclohexyl-NECA) = benzyl-NECA > (-)-N⁶-[(R)-phenylisopropyl]adenosine = NECA. nih.gov Notably, xanthine-based antagonists like xanthine (B1682287) amine congener (XAC) and 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX) showed poor inhibition of ¹²⁵I-AB-MECA binding, a characteristic feature of the A₃AR. nih.gov

While ¹²⁵I-AB-MECA is a potent tool for studying the A₃AR, its binding to other AR subtypes has also been investigated. It was found to bind to the rat A₁AR and canine A₂aAR with Kd values of 3.42 ± 0.43 nM and 25.1 ± 12.6 nM, respectively, indicating a degree of cross-reactivity that must be considered in experimental design. nih.gov

In Vitro Functional Assays

In vitro functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist at a receptor and for quantifying its efficacy and potency. For MECA and its analogs, these assays have primarily focused on measuring changes in adenylyl cyclase activity, a key downstream signaling pathway for adenosine receptors.

The parent compound of the radioligand, AB-MECA, was shown to dose-dependently inhibit forskolin-stimulated adenylyl cyclase activity in membranes from CHO cells expressing the A₃AR. nih.govnih.gov This inhibitory effect is characteristic of A₃AR activation, which is coupled to Gi proteins. Similarly, another nucleoside, 5'-deoxy-5'-methylthioadenosine (MTA), demonstrated a GTP-dependent and 8-p-sulfophenyltheophylline-sensitive inhibition of adenylyl cyclase activity in rat cerebellar membranes, indicating it acts as an agonist at the A₁ adenosine receptor. nih.gov Conversely, MTA was found to be an antagonist at the A₂ receptor, as it competitively antagonized the stimulation of adenylyl cyclase in neuroblastoma cells. nih.gov

The characterization of cloned opioid receptors stably transfected into GH3 cells also highlights the utility of adenylyl cyclase assays. In this system, the μ-opioid receptor-specific ligands DAMGO and morphine potently inhibited adenylyl cyclase activity, with IC₅₀ values of 21.9 and 55.2 nM, respectively. nih.gov These studies provide a framework for how the functional consequences of receptor activation by ligands like MECA can be quantified.

Cell Culture Models for Mechanistic Investigations

Cell culture models provide a controlled environment to investigate the molecular mechanisms underlying the effects of compounds like MECA. A variety of cell lines have been employed for this purpose, each offering unique advantages for studying specific aspects of adenosine receptor signaling.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a workhorse in pharmacological research due to their robust growth and ease of genetic manipulation. They have been extensively used to study MECA by stably expressing specific adenosine receptor subtypes. nih.govnih.gov For example, CHO cells expressing the rat A₃AR were fundamental in the initial characterization of ¹²⁵I-AB-MECA and in demonstrating the inhibitory effect of AB-MECA on adenylyl cyclase. nih.govnih.gov The negligible specific binding of ¹²⁵I-AB-MECA to non-transfected CHO cells underscores the specificity of this model system. nih.gov

Cardiac Fibroblasts: While direct studies with MECA in cardiac fibroblasts were not found in the provided search results, the use of these cells in related research highlights their importance. For instance, studies on melanoma-associated fibroblasts have shown how signaling pathways can be manipulated to alter their phenotype, suggesting a potential avenue for investigating the effects of MECA on cardiac fibrosis. nih.gov

Glioma and Melanoma Cells: The role of adenosine receptors in cancer has led to the use of glioma and melanoma cell lines in research. For example, co-culture experiments with melanoma cells and melanoma-associated fibroblasts (MAFs) have demonstrated that activating the Notch1 pathway in MAFs can inhibit melanoma cell growth. nih.gov Such models could be adapted to explore how MECA, through its interaction with adenosine receptors on cancer or stromal cells, might influence tumor progression.

Isolated Organ Perfusion Models

Isolated organ perfusion models, particularly the Langendorff heart preparation, bridge the gap between in vitro cell-based assays and in vivo animal studies. wikipedia.orgnih.gov This ex vivo technique allows for the examination of cardiac function in a controlled environment, free from systemic neurohormonal influences. wikipedia.org

The Langendorff apparatus involves retrograde perfusion of the heart through the aorta with an oxygenated nutrient solution. wikipedia.orgscintica.com This maintains the viability of the cardiac muscle, allowing researchers to measure parameters such as heart rate, contractile strength, and coronary flow in response to pharmacological agents. wikipedia.orgadinstruments.com While specific studies detailing the use of MECA in Langendorff heart preparations were not the focus of the initial search, this model is highly suitable for investigating the direct cardiac effects of adenosine receptor agonists. The ability to switch between constant pressure and constant flow perfusion modes further enhances the utility of this model for studying coronary artery function. adinstruments.com The Langendorff preparation has been instrumental in understanding cardiac physiology and the pathophysiology of conditions like ischemia-reperfusion injury. nih.gov

In Vivo Animal Models for Systemic Effects Evaluation

To understand the integrated physiological effects of a compound, in vivo animal models are indispensable. These models allow for the assessment of systemic effects, pharmacokinetics, and potential therapeutic efficacy in a whole-organism context.

While the provided search results did not detail specific in vivo studies with 5'-N-methylcarboxamidoadenosine, they highlight the types of animal models used for related research. For example, a study on the anti-inflammatory effects of BioCen-128 utilized a cotton pellet-induced granuloma model in mice to demonstrate a systemic anti-inflammatory effect. nih.gov This same study also employed a model of dementia induced by intracerebroventricular administration of streptozotocin (B1681764) (STZ) to show cognitive improvement. nih.gov Such models would be relevant for investigating the potential anti-inflammatory and neuroprotective effects of MECA in vivo.

Molecular Modeling and Computational Chemistry for Receptor-Ligand Interactions

Molecular modeling and computational chemistry have become powerful tools for visualizing and understanding the intricate interactions between ligands and their receptors at the atomic level. nih.govnih.gov These in silico techniques complement experimental data by providing insights into the structural basis of ligand binding, affinity, and selectivity.

The general approach involves docking the ligand into a homology model or a crystal structure of the receptor's binding site. nih.gov Molecular dynamics simulations are then performed to explore the conformational changes and key interactions, such as salt bridges and hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov This can reveal why a particular ligand is an agonist or an antagonist and can guide the design of new, more potent, and selective compounds. While specific molecular modeling studies focused solely on this compound were not retrieved, the methodologies are well-established for the broader class of G protein-coupled receptors, including adenosine receptors. These computational approaches can elucidate the most favorable binding modes of a ligand within the receptor's binding pocket. nih.gov

Site-Directed Mutagenesis in Receptor Studies

Site-directed mutagenesis is a powerful molecular biology technique used to investigate the role of specific amino acid residues in receptor function. nih.gov By systematically replacing individual amino acids within a receptor, researchers can identify those that are critical for ligand binding, receptor activation, and signal transduction.

This technique is often used in conjunction with radioligand binding and functional assays. For example, if a mutation at a specific residue in an adenosine receptor leads to a significant decrease in the binding affinity of MECA, it would strongly suggest that this residue is part of the binding pocket. Similarly, if a mutation abolishes the ability of MECA to inhibit adenylyl cyclase, it would indicate that the residue is crucial for receptor activation. The Q5 Site-Directed Mutagenesis Kit is an example of a modern tool that allows for the rapid and efficient creation of specific mutations in plasmid DNA for such studies. neb.com

Gene Silencing (e.g., Antisense Oligonucleotides, Knockout Models) in Cellular and Animal Systems

Advanced research in the field of purinergic signaling often employs gene silencing techniques to elucidate the specific roles of receptor subtypes in mediating the effects of agonists like this compound (NECA). These methodologies, including the use of antisense oligonucleotides and the generation of knockout animal models, allow for a precise dissection of the molecular pathways influenced by this potent adenosine receptor agonist.

Antisense Oligonucleotides

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) molecule. By binding to the target mRNA, they can prevent its translation into a functional protein, effectively silencing the gene. This technique has been utilized to investigate the function of adenosine receptors. nih.govyoutube.com For instance, the administration of antisense oligonucleotides targeting the A1 adenosine receptor has been shown to reduce the expression of this receptor, thereby enabling researchers to study the physiological processes specifically mediated by the A1 receptor. nih.gov This approach provides a valuable tool for understanding which of the multiple adenosine receptors are responsible for the observed effects of non-selective agonists such as NECA. nih.gov

The general mechanism of action for antisense oligonucleotides involves several potential pathways. youtube.com They can physically block the ribosomal machinery from translating the mRNA, or they can trigger the degradation of the mRNA by cellular enzymes like RNase H. youtube.comyoutube.com Furthermore, they can be designed to modulate mRNA splicing, either correcting a faulty splice site or inducing the exclusion of a particular exon. youtube.com The development of chemically modified oligonucleotides has enhanced their stability and bioavailability, making them powerful tools in both basic research and therapeutic development. youtube.com

Knockout Models

Genetically engineered knockout models, particularly in mice, have been instrumental in defining the in vivo functions of adenosine receptors and, by extension, the mechanisms of action for compounds like this compound. These models are created by deleting the gene encoding a specific receptor, thus eliminating its expression. nih.gov By comparing the responses of knockout mice to their wild-type littermates after the administration of an adenosine agonist, researchers can attribute specific physiological effects to the absent receptor.

Studies utilizing knockout mice have provided significant insights into the roles of the different adenosine receptor subtypes. For example, in mice lacking the A3 adenosine receptor (A3AR KO), the detrimental effects of the A3 receptor agonist N6-(3-iodobenzyl)-N-methyl-5'-carbamoyladenosine (IB-MECA) on renal function following ischemia-reperfusion injury were abolished, indicating that the A3 receptor mediates this particular pathological response.

Similarly, the use of A2A adenosine receptor knockout (A2AR KO) mice has been crucial in understanding the receptor's role in cardiovascular protection and neurotransmission. Studies with A2A receptor agonists in these mice have helped to confirm the specific involvement of the A2A receptor in these processes. nih.gov The generation of mice lacking all four adenosine receptors has further enabled the investigation of adenosine signaling in a comprehensive manner. pharmgkb.org

The table below summarizes key findings from studies using adenosine receptor knockout mice, which are critical for interpreting the effects of agonists like this compound.

Adenosine Receptor Knockout ModelKey Findings
A1 Adenosine Receptor (A1AR) Knockout Mice exhibit altered responses to stress-induced analgesia and changes in blood pressure regulation, highlighting the A1 receptor's role in these processes. wikipedia.org
A2A Adenosine Receptor (A2AR) Knockout These mice show resistance to catalepsy induced by certain drugs and altered responses to psychostimulants, demonstrating the A2A receptor's importance in central nervous system function. nih.gov
A3 Adenosine Receptor (A3AR) Knockout A3AR knockout mice are protected from ischemia-induced renal failure, and studies with A3 agonists in these animals confirm the receptor's role in this pathology. Additionally, these mice show reduced intraocular pressure.

Theoretical Frameworks and Future Research Avenues

Advancing Understanding of Purinergic System Complexity

The purinergic system, which encompasses adenosine (B11128), ATP, and their respective receptors, is a ubiquitous and intricate signaling network involved in a vast array of physiological processes. nih.gov The complexity of this system arises from the existence of multiple receptor subtypes (A1, A2A, A2B, and A3 for adenosine), their differential expression patterns, and their coupling to various intracellular signaling pathways. nih.gov

Elucidating Unresolved Receptor-Ligand Interaction Dynamics

The interaction between a ligand and its receptor is a dynamic process that governs the initiation of cellular signaling. Understanding these dynamics at a molecular level is crucial for the rational design of new drugs. MECA and its derivatives have been instrumental in studies aimed at elucidating the intricacies of adenosine receptor-ligand binding.

A key approach involves the use of radiolabeled analogs of MECA, such as ¹²⁵I-4-aminobenzyl-5′-N-methylcarboxamidoadenosine (¹²⁵I-AB-MECA). nih.gov This high-affinity radioligand allows for detailed characterization of the A3AR binding pocket and the kinetics of ligand association and dissociation. nih.gov Such studies provide critical data on the structural features of both the ligand and the receptor that determine binding affinity and selectivity. By comparing the binding of MECA and other adenosine analogs, researchers can identify the specific chemical moieties responsible for high-affinity interactions with the A3AR, contributing to the development of more potent and selective therapeutic agents.

Compound/AnalogReceptor Subtype(s)Research Application
5'-N-methylcarboxamidoadenosine (MECA)Primarily A3, also A1 and A2ASelective activation of A3AR to study its physiological roles.
¹²⁵I-4-aminobenzyl-5′-N-methylcarboxamidoadenosine (¹²⁵I-AB-MECA)High affinity for A3ARRadioligand for studying A3AR binding kinetics and distribution. nih.gov
N6-(4-aminobenzyl)-adenosine-5'-N-methyl-uronamide dihydrochloride (B599025) (AB-MECA)A3AR agonistUsed in in vivo studies to investigate A3AR-mediated physiological responses. nih.gov
2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (Cl-IB-MECA)Potent A3AR agonistUsed in functional assays to study A3AR signaling and antagonism. nih.gov

Exploring Novel Intracellular Signaling Crosstalks

Upon activation by agonists like MECA, adenosine receptors trigger a cascade of intracellular signaling events. While the canonical pathways, such as the modulation of adenylyl cyclase activity, are well-established, there is growing evidence of complex crosstalk between adenosine receptor signaling and other major cellular pathways.

Recent research using adenosine analogs like 5'-(N-ethylcarboxamido)adenosine (NECA), a compound structurally related to MECA, has revealed a novel crosstalk between adenosine signaling and insulin (B600854) signaling pathways in skeletal muscle cells. nih.gov This study demonstrated that NECA can modulate the expression of genes involved in glycolysis and fatty acid oxidation, suggesting a role for adenosine signaling in metabolic regulation. nih.gov Future research utilizing MECA can further explore these and other potential crosstalks, for instance, with growth factor signaling, inflammatory pathways, and pathways involved in cell survival and apoptosis. Uncovering these intricate connections will provide a more comprehensive picture of how adenosine receptor activation translates into specific cellular responses.

Investigating Differential Adenosine Receptor Expression in Preclinical Disease States

The expression levels of adenosine receptor subtypes can be significantly altered in various disease states, including cancer, inflammation, and neurodegenerative disorders. Understanding these changes is crucial for identifying potential therapeutic targets and developing targeted therapies. MECA and its analogs are valuable tools for investigating these differential expression patterns in preclinical models of disease.

Developing Advanced Preclinical Models for Mechanistic Studies

The development of sophisticated preclinical models is paramount for advancing our understanding of disease mechanisms and for testing the efficacy of new therapeutic agents. While not directly involved in the creation of these models, compounds like MECA play a crucial role in their characterization and utilization.

Advanced preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models, provide a more accurate representation of human diseases. nih.gov For instance, the establishment of new cell lines and PDX models for adrenocortical carcinoma allows for the investigation of the underlying molecular mechanisms of this rare cancer. nih.govnih.gov Once these models are established, MECA can be used to investigate the role of A3AR signaling in tumor growth, metastasis, and response to therapy. By studying the effects of MECA in these highly relevant preclinical models, researchers can gain valuable insights into the therapeutic potential of targeting the A3AR in specific cancers and other diseases.

Multi-target Pharmacology Approaches and Polypharmacology Concepts

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which acknowledges that many drugs interact with multiple targets. This can lead to enhanced therapeutic efficacy or, conversely, to off-target side effects. A related concept is the development of multi-target ligands that are intentionally designed to interact with multiple targets to achieve a desired therapeutic outcome.

Q & A

Q. What are the common synthetic routes for 5'-N-methylcarboxamidoadenosine derivatives, and how do structural modifications impact adenosine receptor affinity?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 5'-position of adenosine. For example:

  • Step 1 : Protect the ribose hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups.
  • Step 2 : Introduce the methylcarboxamido group via carbodiimide-mediated coupling with methylamine.
  • Step 3 : Deprotect using tetrabutylammonium fluoride (TBAF).

Structural modifications (e.g., N6-aryl or 2-alkynyl substitutions) enhance A3 receptor selectivity. For instance, replacing the 4'-hydroxymethyl group with a methylcarboxamido group increases A3 affinity by 10-fold (Ki = 1.9 nM) while maintaining >4,800-fold selectivity over A1/A2A receptors .

Q. Key Techniques :

  • High-resolution mass spectrometry (HRMS) for purity validation
  • Radioligand binding assays (CHO cells expressing human A1/A2A/A3 receptors)

Q. How is receptor selectivity (A1/A2A/A3) determined for this compound analogues?

Methodological Answer : Receptor selectivity is quantified using competitive radioligand displacement assays :

  • A1 : [³H]DPCPX binding in rat brain membranes.
  • A2A : [³H]CGS 21680 binding in human platelets.
  • A3 : [¹²⁵I]AB-MECA binding in CHO-K1 cells.

Example data for 2-chloro-N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine :

ReceptorKi (nM)Selectivity Ratio (A3 vs. A1/A2A)
A19,2004,800
A2A16,0008,600
A31.9

Selectivity is further confirmed via adenylate cyclase inhibition assays in A3 receptor-expressing cells .

Q. What analytical techniques ensure purity and stability of this compound in experimental settings?

Methodological Answer :

  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 5'-N-methylcarboxamido vs. ethyl derivatives) .
  • Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24 hours; quantify degradation via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity (Ki) and in vivo efficacy of this compound derivatives?

Methodological Answer : Discrepancies often arise from:

  • Pharmacokinetic factors : Poor BBB penetration (e.g., logP < 1.0) or rapid metabolism.
  • Experimental models : Species-specific receptor homology (e.g., rat A3: 85% identity to human).

Q. Solutions :

  • BBB Penetration Assays : Use PAMPA (parallel artificial membrane permeability assay) with a BBB-specific lipid composition .
  • Metabolite Profiling : LC-MS/MS to identify major metabolites in plasma/liver microsomes .
  • Species-Tailored Models : Use transgenic mice expressing human A3 receptors .

Q. What computational approaches predict the binding mode of this compound derivatives at adenosine receptors?

Methodological Answer :

  • Homology Modeling : Build A3 receptor models using bovine rhodopsin (PDB: 1U19) as a template.
  • Molecular Docking : Glide/SP mode in Schrödinger Suite to assess ligand-receptor interactions (e.g., hydrogen bonding with His272/Ser271).
  • MMFF94 Force Field : Energy minimization to validate docking poses against experimental Ki values .

Example finding: 2-Phenylethynyl substitution enhances A3 affinity by forming π-π interactions with Phe168 .

Q. How do N6 and 5'-position modifications influence pharmacokinetics and selectivity of this compound derivatives?

Methodological Answer :

  • N6 Modifications :
    • Benzyl groups (e.g., 3-iodobenzyl) improve A3 selectivity by filling a hydrophobic subpocket.
    • Cyclopropyl groups reduce off-target effects at A1 receptors .
  • 5'-Modifications :
    • Methylcarboxamido : Enhances metabolic stability vs. ethylcarboxamido (t₁/₂ = 120 vs. 90 min in plasma) .
    • Thio substitutions : Improve BBB penetration but reduce aqueous solubility .

Q. What strategies mitigate off-target effects when using this compound in neural systems?

Methodological Answer :

  • Receptor Knockout Controls : Validate specificity using A3 receptor knockout mice .
  • Functional Antagonism : Co-administer selective antagonists (e.g., MRS1523) to block non-A3 effects.
  • Dose-Response Profiling : EC50 values ≤10 nM ensure minimal activation of A1/A2A receptors .

Data Contradiction Analysis Example :
Conflict : A derivative shows high A3 affinity (Ki = 2 nM) in transfected cells but no efficacy in vivo.
Resolution :

Check brain/plasma ratio : If <0.1, poor BBB penetration is likely .

Test metabolite activity : Degradation products may antagonize A3 receptors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.